{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid
Description
Properties
IUPAC Name |
2-[2,5-dioxo-1-(4-propan-2-ylphenyl)imidazolidin-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-8(2)9-3-5-10(6-4-9)16-13(19)11(7-12(17)18)15-14(16)20/h3-6,8,11H,7H2,1-2H3,(H,15,20)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFMNQVBPDRAWMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)N2C(=O)C(NC2=O)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-isopropylbenzaldehyde with glycine to form an intermediate Schiff base, which is then cyclized to form the imidazolidinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like bromine for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific type of reaction. For example, oxidation may yield diketone derivatives, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl ring .
Scientific Research Applications
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural analogs, their molecular formulas, substituents, and physicochemical properties:
Key Findings from Comparative Studies
Substituent Effects on Solubility :
- Bulky aromatic groups (e.g., 4-isopropylphenyl in the target compound) reduce aqueous solubility compared to smaller substituents like methyl or fluorine .
- Aliphatic chains (e.g., propyl in ) further decrease melting points due to reduced crystallinity .
Electronic Modifications :
- Electron-withdrawing groups (e.g., fluorine in ) increase the acidity of the acetic acid moiety, enhancing reactivity in coupling reactions .
- Methoxy groups () introduce polarity without significantly altering steric bulk .
Synthetic Accessibility: Acetic anhydride-mediated acetylation () and ethanol crystallization are common steps in synthesizing imidazolidinone derivatives . Phenethyl or benzyl substituents () require multi-step alkylation or Friedel-Crafts reactions .
Potential Applications: Fluorinated analogs () are candidates for drug design due to improved metabolic stability . The acetic acid group enables conjugation with biomolecules, suggesting utility in prodrugs or targeted therapies .
Biological Activity
{2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid is a compound belonging to the imidazolidine family, notable for its complex molecular structure and potential biological activities. This article explores its biological activity, including its mechanisms, therapeutic applications, and comparative analysis with similar compounds.
Structural Characteristics
The compound features:
- Imidazolidine ring : A five-membered ring containing nitrogen.
- Dioxo group : Contributes to its reactivity and biological properties.
- Propan-2-yl substituent : Enhances lipophilicity and receptor affinity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities, including:
- Antinociceptive properties : Potential in pain modulation.
- Antimicrobial effects : Similar compounds have shown efficacy against various pathogens.
The biological activity of this compound is hypothesized to involve:
- Receptor Interaction : Preliminary studies suggest interactions with receptors involved in pain perception and inflammation.
- Nucleophilic Substitution : The carbonyl groups in the dioxo moiety can react with nucleophiles, leading to derivative formation that may enhance biological activity.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, a comparison with structurally related compounds is essential. Below is a summary table:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,5-Dioxoimidazolidine | Dioxo group without phenolic substitution | Antimicrobial |
| 1-(4-Chlorophenyl)-3-(propan-2-yl)urea | Urea derivative with similar pharmacophore | Analgesic |
| 5-Methylimidazolidine | Methyl substitution instead of propan-2-yl | Anticonvulsant |
The propan-2-yl group in this compound may enhance its lipophilicity and receptor affinity compared to other derivatives.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
- Antinociceptive Activity : Research has demonstrated that imidazolidine derivatives can modulate pain pathways effectively. For instance, certain derivatives showed significant analgesic effects in animal models.
- Antimicrobial Studies : Compounds structurally similar to this compound have been tested against various bacterial strains, showing promising results in inhibiting microbial growth.
- Cytotoxicity Tests : In vitro studies assessing the cytotoxic effects on cancer cell lines (HCT116 and MCF7) revealed that some derivatives exhibit selective toxicity, indicating potential as anticancer agents.
Q & A
Basic: What synthetic methodologies are established for preparing {2,5-Dioxo-1-[4-(propan-2-yl)phenyl]imidazolidin-4-yl}acetic acid?
Answer:
The synthesis typically involves nucleophilic substitution or condensation reactions. A general protocol adapted from hydantoin derivatives ( ) includes:
Alkylation : React 4-(propan-2-yl)phenylamine with a bromoacetic acid derivative under reflux in ethanol or DMSO.
Cyclization : Treat the intermediate with urea or thiourea in acetic acid at 80–100°C for 12–18 hours to form the imidazolidinone core.
Purification : Isolate the product via vacuum distillation, followed by recrystallization from ethanol/water (yields: 60–70%).
- Key parameters : Solvent choice (polar aprotic solvents like DMSO enhance reactivity), stoichiometric ratios (1:1.2 for amine:alkylating agent), and temperature control to minimize side reactions.
- Validation : Confirm purity via UPLC-MS (e.g., m/z 389 [M+H]+) and ¹H NMR (δ 1.2–1.4 ppm for isopropyl protons) .
Basic: Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?
Answer:
A multi-technique approach is recommended:
- ¹H/¹³C NMR : Assign peaks using deuterated DMSO or CDCl₃. For example, the isopropyl group shows a doublet at δ 1.2–1.4 ppm (¹H) and δ 22–25 ppm (¹³C). The acetic acid moiety appears as a singlet at δ 3.8–4.0 ppm (¹H) .
- UPLC-MS : Use a C18 column with a water/acetonitrile gradient (0.1% formic acid). Expected retention time: ~1.8–2.0 min (ESI+ mode) .
- FT-IR : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .
Advanced: How can density functional theory (DFT) guide the optimization of reaction pathways?
Answer:
DFT calculations (e.g., B3LYP/6-31G*) predict transition states and intermediates:
Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the imidazolidinone core.
Solvent effects : Use the SMD model to simulate polar solvents (e.g., DMSO) and their impact on reaction barriers .
Electronic structure : Analyze HOMO-LUMO gaps to assess stability. For example, electron-withdrawing groups on the phenyl ring lower LUMO energy, enhancing electrophilicity .
Advanced: How should researchers resolve discrepancies in crystallographic data for structural validation?
Answer:
Data collection : Use single-crystal X-ray diffraction (SCXRD) with Mo-Kα radiation (λ = 0.71073 Å).
Refinement : Employ SHELXL ( ) for least-squares minimization. Compare bond lengths/angles with similar structures (e.g., CCDC 1038591 for imidazole derivatives) .
Validation tools : Check for outliers using R-factor convergence (<5%) and ADDSYM (PLATON) to detect missed symmetry .
Advanced: What strategies improve reaction yields when steric hindrance from the isopropyl group limits efficiency?
Answer:
Steric mitigation : Use bulky bases (e.g., DBU) to deprotonate hindered sites or switch to microwave-assisted synthesis for faster kinetics .
Catalysis : Introduce Pd(PPh₃)₄ for Suzuki couplings at lower temperatures (40–60°C) to reduce steric clash .
DFT-guided design : Simulate substituent effects on transition states. For example, para-substituted electron-donating groups reduce steric strain by 10–15 kcal/mol .
Advanced: How can researchers investigate the compound’s potential antimicrobial activity?
Answer:
In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC determination).
Mechanistic studies :
- Use fluorescence microscopy with propidium iodide to assess membrane disruption.
- Perform molecular docking (AutoDock Vina) to predict binding to bacterial enzymes (e.g., dihydrofolate reductase) .
Structure-activity relationship (SAR) : Modify the acetic acid moiety to esters or amides and correlate with MIC values .
Advanced: What computational tools analyze the compound’s electron distribution for reactivity predictions?
Answer:
- Multiwfn : Calculate electrostatic potential (ESP) maps to visualize nucleophilic/electrophilic regions. For example, the carbonyl oxygen shows high ESP (-40 kcal/mol), making it a hydrogen-bond acceptor .
- NBO analysis : Identify hyperconjugative interactions (e.g., LP(O) → σ*(C-N)) stabilizing the imidazolidinone ring .
- TDDFT : Simulate UV-Vis spectra (CAM-B3LYP) to compare with experimental λmax .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
